molecular formula C14H19N3O2 B10909488 N'-[(E)-(4-methoxyphenyl)methylidene]-2-(pyrrolidin-1-yl)acetohydrazide

N'-[(E)-(4-methoxyphenyl)methylidene]-2-(pyrrolidin-1-yl)acetohydrazide

Cat. No.: B10909488
M. Wt: 261.32 g/mol
InChI Key: UYGXLEXMLRUQEU-XNTDXEJSSA-N
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Description

N’~1~-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-2-(1-PYRROLIDINYL)ACETOHYDRAZIDE is a Schiff base hydrazone compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-2-(1-PYRROLIDINYL)ACETOHYDRAZIDE typically involves the reaction of 4-methoxybenzaldehyde with 2-(1-pyrrolidinyl)acetic acid hydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The process involves the formation of an azomethine linkage (C=N) between the aldehyde and the hydrazide, resulting in the formation of the Schiff base hydrazone .

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The reaction conditions would be optimized to ensure high yield and purity. This might involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-2-(1-PYRROLIDINYL)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction can lead to the formation of amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N’~1~-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-2-(1-PYRROLIDINYL)ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of other complex organic compounds and materials.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-2-(1-PYRROLIDINYL)ACETOHYDRAZIDE involves its interaction with biological targets such as enzymes or receptors. The azomethine linkage (C=N) is crucial for its activity, as it can form stable complexes with metal ions, which can inhibit enzyme activity or disrupt biological pathways .

Comparison with Similar Compounds

Similar Compounds

    N’~1~-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE: Similar structure but with different substituents on the phenyl ring.

    N’~1~-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE: Contains a fluorine atom instead of a methoxy group.

Uniqueness

N’~1~-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-2-(1-PYRROLIDINYL)ACETOHYDRAZIDE is unique due to the presence of both methoxy and pyrrolidinyl groups, which confer distinct chemical and biological properties. These groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-2-pyrrolidin-1-ylacetamide

InChI

InChI=1S/C14H19N3O2/c1-19-13-6-4-12(5-7-13)10-15-16-14(18)11-17-8-2-3-9-17/h4-7,10H,2-3,8-9,11H2,1H3,(H,16,18)/b15-10+

InChI Key

UYGXLEXMLRUQEU-XNTDXEJSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)CN2CCCC2

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)CN2CCCC2

solubility

36.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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